

A Comparative Spectroscopic Guide to N-Boc-3-pyrrolidinone

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Compound of Interest

Compound Name: **N-Boc-3-pyrrolidinone**

Cat. No.: **B027677**

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In the realm of synthetic chemistry and drug discovery, the precise structural elucidation of intermediates is critical for ensuring the desired outcome of a reaction and the purity of the final product. **N-Boc-3-pyrrolidinone** is a valuable building block, and its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy is a routine and essential step. This guide provides a detailed analysis of the ^1H and ^{13}C NMR spectra of **N-Boc-3-pyrrolidinone**, comparing its spectral features with those of related structures, such as other cyclic ketones and N-Boc protected amines.

^1H and ^{13}C NMR Spectral Data of N-Boc-3-pyrrolidinone

The structural environment of each proton and carbon atom in **N-Boc-3-pyrrolidinone** gives rise to a unique set of signals in its NMR spectra. The electron-withdrawing nature of the carbonyl group and the carbamate functionality significantly influences the chemical shifts of nearby nuclei.

Table 1: ^1H NMR Spectroscopic Data for **N-Boc-3-pyrrolidinone** and Comparative Compounds

Compound	Solvent	Chemical Shift (δ) ppm, Multiplicity, Integration
N-Boc-3-pyrrolidinone	CDCl_3	3.87 – 3.78 (m, 1H), 3.36 – 3.23 (m, 2H), 2.00 – 1.73 (m, 3H), 1.72 – 1.65 (m, 1H), 1.65 – 1.57 (m, 1H), 1.46 (s, 9H)[1]
3-Pentanone (Cyclic Ketone Analogue)	CDCl_3	~2.4 (q, 4H), ~1.0 (t, 6H)[2]
N-Boc-pyrrolidine (Boc-protected Amine Analogue)	CDCl_3	3.39 – 3.28 (m, 2H), 1.92 – 1.72 (m, 2H), 1.45 (s, 9H)[1]

Table 2: ^{13}C NMR Spectroscopic Data for **N-Boc-3-pyrrolidinone** and Comparative Compounds

Compound	Solvent	Chemical Shift (δ) ppm
N-Boc-3-pyrrolidinone	CDCl_3	154.5, 79.2, 54.6, 48.6, 45.9, 32.9, 30.4, 28.9, 23.4[1]
3-Pentanone (Cyclic Ketone Analogue)	CDCl_3	~210 (C=O), ~40 (α -CH ₂), ~10 (β -CH ₃)[2]
N-Boc-pyrrolidine (Boc-protected Amine Analogue)	CDCl_3	154.7, 78.9, 46.4, 28.7, 23.4[1]

Experimental Protocols

The following are generalized methodologies for acquiring the NMR spectra cited in this guide.

Objective: To determine the proton and carbon chemical environments of the molecule.

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

^1H NMR Spectroscopy Protocol:

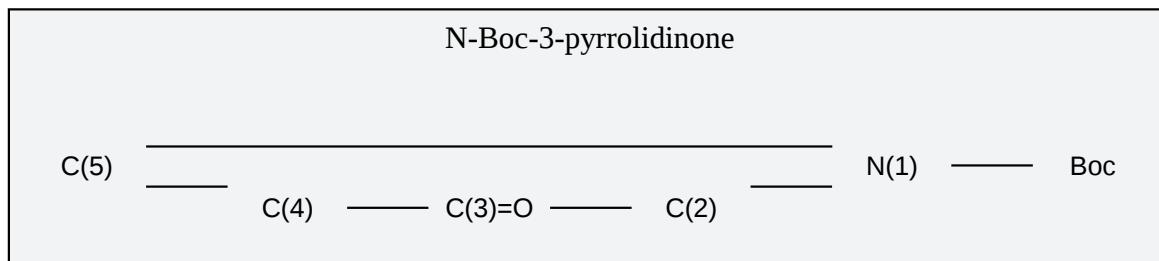
- Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl_3).
- Data Acquisition: Transfer the solution to a 5 mm NMR tube. The spectrum is typically acquired at room temperature.
- Data Processing: The raw data is processed by applying a Fourier transform. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak (CHCl_3 at 7.26 ppm).

^{13}C NMR Spectroscopy Protocol:

- Sample Preparation: Dissolve approximately 20-50 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl_3).
- Data Acquisition: Transfer the solution to a 5 mm NMR tube. The spectrum is acquired at room temperature with proton decoupling.
- Data Processing: The raw data is processed using a Fourier transform. Chemical shifts are reported in ppm relative to the solvent peak (CDCl_3 at 77.16 ppm).

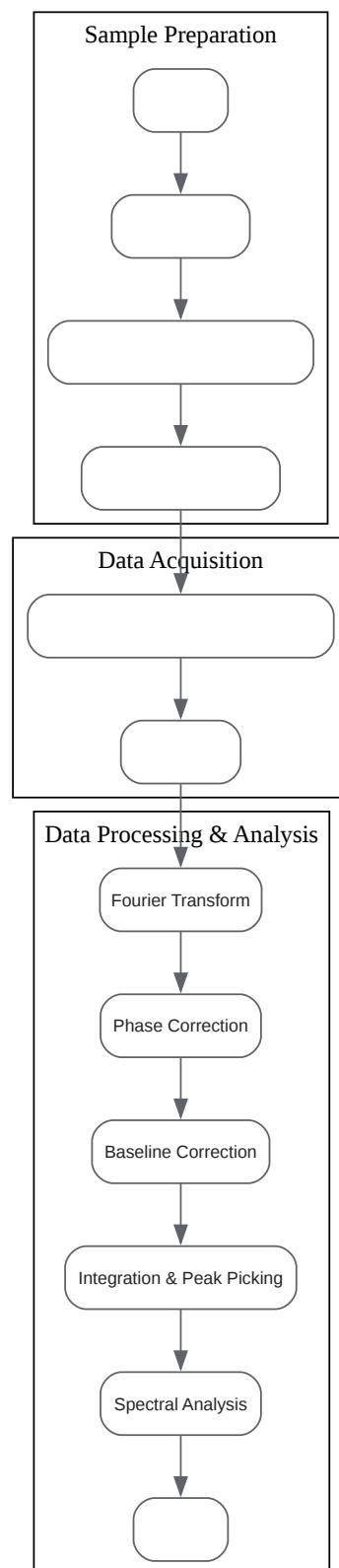
Structural and Workflow Visualizations

To better understand the relationships between the structure of **N-Boc-3-pyrrolidinone** and its NMR data, as well as the general workflow of NMR analysis, the following diagrams are provided.



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Caption: Chemical structure of **N-Boc-3-pyrrolidinone**.



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Caption: General workflow for NMR sample preparation and analysis.

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References

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- 2. Ketones | OpenOChem Learn [learn.openochem.org]
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